molecular formula C9H5Br2NO B13155919 6,8-Dibromoquinolin-3-ol

6,8-Dibromoquinolin-3-ol

Cat. No.: B13155919
M. Wt: 302.95 g/mol
InChI Key: OVICYCGHNQYCAK-UHFFFAOYSA-N
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Description

6,8-Dibromoquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoquinolin-3-ol typically involves the bromination of quinolin-3-ol. One common method is the direct bromination of quinolin-3-ol using bromine in the presence of a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoquinolin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dibromoquinolin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and antimalarial agent.

    Industry: Utilized in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 6,8-Dibromoquinolin-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

6,8-Dibromoquinolin-3-ol can be compared with other quinoline derivatives such as:

    5,7-Dibromoquinolin-8-ol: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.

    8-Hydroxyquinoline: Lacks bromine atoms, resulting in different chemical properties and uses.

    Quinoline N-oxide: An oxidized form of quinoline with distinct biological activities.

The uniqueness of this compound lies in its specific bromination pattern, which imparts unique reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

6,8-dibromoquinolin-3-ol

InChI

InChI=1S/C9H5Br2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H

InChI Key

OVICYCGHNQYCAK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)Br)O

Origin of Product

United States

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